SW-100

Beschreibung

Overview of Histone Deacetylases (HDACs) in Biological Systems

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation process plays a crucial role in regulating gene expression, protein function, and cellular signaling pathways. researchgate.net Based on their homology to yeast HDACs, mammalian HDACs are categorized into four classes: Class I (HDACs 1, 2, 3, and 8), Class II (Class IIa: HDACs 4, 5, 7, and 9; Class IIb: HDACs 6 and 10), Class III (Sirtuins 1-7), and Class IV (HDAC11). These enzymes are involved in a wide array of biological processes, and their dysregulation has been implicated in various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. researchgate.netresearchgate.net

Specificity and Biological Functions of Histone Deacetylase 6 (HDAC6)

HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, although it can also be found in the nucleus. researchgate.netdovepress.comfrontiersin.org Distinctively, HDAC6 possesses two functional catalytic domains (CD1 and CD2) and a ubiquitin-binding zinc finger domain (ZnF-UBD). researchgate.netfrontiersin.orgfrontiersin.org While other HDACs mainly target nuclear histones, HDAC6's primary substrates are cytoplasmic non-histone proteins. researchgate.nettandfonline.com Key substrates of HDAC6 include α-tubulin, cortactin, and heat shock protein 90 (Hsp90). researchgate.netresearchgate.nettandfonline.com Through the deacetylation of these substrates, HDAC6 regulates diverse cellular processes such as cell motility, protein trafficking and degradation (particularly via the aggresome-autophagy pathway), cell shape, and the cellular stress response. researchgate.netresearchgate.netdovepress.comfrontiersin.orgfrontiersin.orgmdpi.com

Rationale for Selective HDAC6 Inhibition in Preclinical Research

The distinct cytoplasmic localization and non-histone substrates of HDAC6 provide a strong rationale for developing selective inhibitors. researchgate.netdovepress.comfrontiersin.org Targeting HDAC6 selectively is hypothesized to offer therapeutic benefits by modulating specific cytoplasmic pathways involved in disease pathogenesis while potentially avoiding the broader effects on gene expression associated with inhibiting nuclear HDACs. researchgate.netaacrjournals.orgpnas.org This selective approach aims to achieve desired therapeutic outcomes with potentially reduced off-target effects and toxicity compared to pan-HDAC inhibitors. aacrjournals.orgpnas.org The involvement of HDAC6 in protein degradation pathways, cytoskeletal dynamics, and stress responses makes it a promising target for conditions characterized by proteinopathies, impaired cellular transport, or dysregulated cellular mechanics, such as neurodegenerative diseases and certain cancers. researchgate.netresearchgate.netdovepress.comfrontiersin.orgtandfonline.com

Historical Context of Small Molecule HDAC6 Inhibitor Development

The development of small molecule HDAC inhibitors has evolved significantly. Early inhibitors were often pan-HDAC inhibitors, targeting multiple isoforms. While some of these showed therapeutic promise, their lack of selectivity contributed to dose-limiting toxicities. aacrjournals.orgpnas.org This spurred efforts to develop isoform-selective inhibitors, with a particular focus on HDAC6 due to its unique characteristics and therapeutic potential. researchgate.netaacrjournals.orgpnas.org The design of selective HDAC6 inhibitors often involves tailoring the inhibitor structure to interact specifically with the binding pocket of HDAC6, which has distinct features compared to other HDAC isoforms. researchgate.netnih.govrsc.org The structure of HDAC inhibitors typically includes a zinc-binding group (ZBG), a linker, and a capping group, with the capping group often playing a key role in determining selectivity by interacting with the rim region of the enzyme's active site. researchgate.net Tubacin was one of the early selective HDAC6 inhibitors reported, demonstrating the feasibility of achieving selectivity and highlighting the importance of the capping group for this selectivity. tandfonline.compnas.org

Identification of SW-100 as a Selective HDAC6 Inhibitor

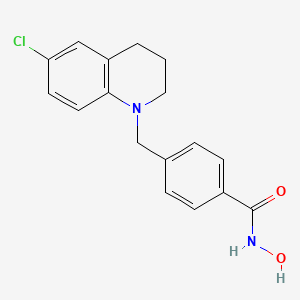

This compound was identified as a potent and selective inhibitor of HDAC6. medchemexpress.comtargetmol.combiorbyt.com It is described as a phenylhydroxamate-based HDAC6 inhibitor featuring a tetrahydroquinoline (THQ) capping group. patsnap.comresearchgate.net This structural design contributes to its inhibitory activity and selectivity profile. nih.gov this compound has demonstrated low-nanomolar potency for inhibiting HDAC6, with an reported IC50 value of 2.3 nM. medchemexpress.comtargetmol.combiorbyt.comresearchgate.netfishersci.atglpbio.com Crucially, it exhibits a high degree of selectivity, showing at least 1000-fold selectivity for HDAC6 relative to all other HDAC isozymes tested, including Class I, II, and IV HDAC isoforms. medchemexpress.comtargetmol.combiorbyt.comresearchgate.netfishersci.atglpbio.com This selectivity profile is a key characteristic of this compound, distinguishing it from less selective inhibitors. medchemexpress.comtargetmol.combiorbyt.com

Significance of this compound in Current Preclinical Chemical Biology Research

This compound holds significance in current preclinical chemical biology research primarily due to its high potency and remarkable selectivity for HDAC6, coupled with its ability to cross the blood-brain barrier. medchemexpress.comtargetmol.combiorbyt.comresearchgate.netfishersci.atglpbio.com Its selective action allows researchers to probe the specific biological roles of HDAC6 in various cellular processes and disease models without significantly impacting the activity of other HDAC isoforms. This is particularly valuable in studying the functions of cytoplasmic protein acetylation regulated by HDAC6. Furthermore, its brain penetrance makes it a useful tool for investigating the therapeutic potential of selective HDAC6 inhibition in neurological disorders. medchemexpress.comtargetmol.combiorbyt.comresearchgate.netfishersci.atglpbio.com this compound has been utilized in studies exploring the impact of HDAC6 inhibition on α-tubulin acetylation and its effects in models of neurodegenerative conditions like Fragile X Syndrome and Charcot–Marie–Tooth disease type 2A. nih.govpatsnap.comresearchgate.netglpbio.com The development of derivatives of this compound, such as an 18F-labeled compound for PET imaging of HDAC6 in the brain, further underscores its importance as a scaffold for developing research tools and potential therapeutic leads. patsnap.comnih.govresearchgate.netacs.org

Eigenschaften

IUPAC Name |

4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-15-7-8-16-14(10-15)2-1-9-20(16)11-12-3-5-13(6-4-12)17(21)19-22/h3-8,10,22H,1-2,9,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYBFFSFQRSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)N(C1)CC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126744-35-0 | |

| Record name | SW-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2126744350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SW-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U5GL7ZCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings on Sw-100

Retrosynthetic Analysis of this compound Scaffold

Retrosynthetic analysis of the this compound scaffold involves identifying key disconnections that lead back to readily available starting materials acs.orgarxiv.orgnih.govchemrxiv.org. The tetrahydroquinoline core, a prominent feature of this compound, suggests a cyclization reaction to form the heterocyclic ring system nih.gov. The hydroxamate moiety, characteristic of many HDAC inhibitors, represents a functional group that is typically installed in later stages of the synthesis organic-chemistry.orgnih.govnih.gov. The linker connecting the tetrahydroquinoline core to the hydroxamate-bearing aromatic ring is also a key element considered in the retrosynthetic strategy nih.govacs.org. A primary disconnection can be envisioned at the bond connecting the tetrahydroquinoline nitrogen to the linker, suggesting the tetrahydroquinoline amine and a functionalized intermediate as precursors nih.gov. Further analysis of the tetrahydroquinoline portion points towards an intramolecular cyclization event, potentially a Friedel-Crafts reaction, to form the cyclic amine structure nih.govrsc.orgnih.govmdpi.comnih.govorgsyn.org.

Key Synthetic Pathways for this compound

The primary synthetic route to this compound, as described in the literature, commences with 4-chloroaniline and proceeds through a series of well-defined chemical transformations nih.gov.

Initial Synthetic Route from 4-Chloroaniline

The synthesis of this compound begins with 4-chloroaniline (13). This starting material is subjected to an acylation reaction with 3-chloropropanoyl chloride to yield the N-phenylpropanamide intermediate (14) nih.gov. This step establishes the necessary carbon chain and functionalization for the subsequent cyclization.

Intramolecular Friedel-Crafts Cyclization Steps

Following the formation of the N-phenylpropanamide (14), an intramolecular Friedel-Crafts cyclization is employed to construct the tetrahydroquinoline ring nih.govrsc.orgnih.govmdpi.comnih.govorgsyn.org. This cyclization is typically mediated by a Lewis acid, such as aluminum trichloride nih.gov. The reaction involves the electrophilic attack of the activated carbonyl carbon onto the aromatic ring of the 4-chloroaniline derived portion, leading to the formation of a cyclic lactam intermediate nih.gov.

Reduction and Alkylation Procedures

The lactam intermediate formed in the Friedel-Crafts cyclization step is subsequently reduced nih.gov. Reduction of the amide carbonyl group provides the tetrahydroquinoline amine (15) nih.gov. This amine serves as a key building block for the rest of the synthesis nih.gov. The tetrahydroquinoline intermediate (15) is then subjected to an alkylation procedure nih.gov. This step involves reacting the amine nitrogen with an appropriately functionalized electrophile, which introduces the linker and the precursor to the hydroxamate moiety nih.gov. Specifically, intermediate 15 is alkylated with methyl 4-(bromomethyl)benzoate nih.gov.

Formation of the Hydroxamate Moiety

The final stage of the synthesis involves the formation of the hydroxamate functional group nih.govorganic-chemistry.orgnih.govnih.gov. The methyl ester present in the alkylated intermediate is converted into the hydroxamic acid nih.gov. This transformation is typically achieved by reacting the ester with hydroxylamine or a protected hydroxylamine, followed by deprotection if necessary nih.govorganic-chemistry.orgnih.govnih.gov. For this compound, the methyl ester is reacted with hydroxylamine hydrochloride under basic conditions to afford the final hydroxamic acid product nih.gov.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve properties such as potency, selectivity, and pharmacokinetic profiles georgiasouthern.edubeilstein-journals.orgijapbc.comnih.gov. Analogs of this compound can be synthesized by modifying different parts of the molecule, including the tetrahydroquinoline core, the linker region, or the hydroxamate group nih.gov.

Design Principles for Novel this compound Analogs

The design of novel this compound analogs is guided by the goal of improving properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles, including brain penetration patsnap.com. This compound itself was developed to have increased brain permeability compared to earlier HDAC6 inhibitors nih.gov. Analogs like SW-101 have been developed with improved metabolic stability and druglike properties compared to this compound, while maintaining excellent HDAC6 potency and selectivity patsnap.comresearchgate.net. The tetrahydroquinoline moiety serves as a capping group in these inhibitors patsnap.comresearchgate.net. Structure-activity relationship (SAR) analysis plays a role in understanding how modifications to the core structure and substituents impact inhibitory activity and selectivity acs.org. The replacement of functional groups with bioisosteres is a classical strategy in medicinal chemistry for modifying physicochemical properties and potentially improving analog performance acs.org.

Synthetic Strategies for Tetrahydroquinoline-Based Derivatives

The synthesis of tetrahydroquinoline-based derivatives, which form the core of this compound and many of its analogs, involves specific chemical reactions to construct the heterocyclic ring system. While detailed step-by-step protocols for this compound synthesis were not extensively detailed in the search results, the synthesis of tetrahydroquinoline derivatives in general can be achieved through various methods. One approach mentioned in the context of related compounds is the inverse-electron-demand aza-Diels-Alder reaction, which can provide functionalized tetrahydroquinoline derivatives with good yields and diastereoselectivity researchgate.net. Another general strategy for synthesizing N-heterobicyclic HDAC6 inhibitors involves reactions that form the cyclic structure and incorporate the necessary functional groups nih.gov. The synthesis of this compound is noted to be provided in the chemistry section of relevant research nih.gov.

Development of Fluorinated Analogs, e.g., Fthis compound

Fluorinated analogs of this compound, such as [¹⁸F]Fthis compound, have been developed, primarily as radioligands for Positron Emission Tomography (PET) imaging of HDAC6 in the brain patsnap.comresearchgate.netacs.orgnih.govresearchgate.nettmghig.jptmghig.jpresearch-tmghig.jp. The introduction of the fluorine-18 isotope allows for noninvasive visualization of HDAC6 distribution researchgate.netacs.orgnih.gov.

The radiosynthesis of [¹⁸F]Fthis compound typically involves a two-step reaction. One reported method utilizes a copper-mediated radiofluorination from an arylboronic precursor, followed by the formation of the hydroxamic acid group researchgate.netacs.orgnih.gov. Optimization of this radiosynthesis process has been undertaken to achieve adequate radiochemical yields for clinical applications researchgate.netresearchgate.netnih.gov. This optimization has included investigating the ¹⁸F-fluorination reaction, semipurification of the ¹⁸F-intermediate, and purification of the final product by high-performance liquid chromatography (HPLC) researchgate.netresearchgate.netnih.gov.

Optimization of Synthetic Yields and Purity

Optimization of synthetic yields and purity is critical for the efficient production of this compound and its analogs. Factors influencing yield and purity can include solvent volume, initiator concentration, and post-reaction purification methods . For the synthesis of related compounds, techniques such as washing the crude product with specific solvents and water, and distillation under reduced pressure have been employed to improve yield and purity . Minimizing side reactions, such as ester cleavage under acidic conditions, by using anhydrous conditions and molecular sieves can help maintain higher yields .

In the context of radiosynthesis of fluorinated analogs like [¹⁸F]Fthis compound, optimization efforts have focused on improving radiochemical yield (RCY) and radiochemical purity (RCP) researchgate.netresearchgate.netnih.gov. Optimizing solid-phase extraction (SPE) conditions for intermediate purification and modifying the mobile phase for HPLC purification have been shown to increase RCY researchgate.netnih.gov. The addition of anti-radiolysis reagents to the HPLC mobile phase can also increase the activity yield in radiosynthesis researchgate.netnih.gov. Achieving high radiochemical purity, typically greater than 95%, is essential for the clinical use of radioligands researchgate.netresearchgate.netnih.gov.

Specific examples of reported yields and purity levels from the synthesis of related compounds or optimized radiosynthesis procedures include:

| Compound/Process | Yield (%) | Purity (%) | Notes | Source |

| Methyl 4-(bromomethyl)benzoate synthesis | 64-95 | >95 (after distillation) | Depends on method; distillation improves purity | |

| [¹⁸F]Fthis compound Radiosynthesis (Optimized) | 11.5 ± 1.6 (RCY) | >95 (RCP) | From ~50 GBq [¹⁸F]fluoride; sufficient for clinical use | nih.gov |

| [¹⁸F]Fthis compound Radiosynthesis (Previous) | 4.5 (RCY) | Not specified | Lower yield before optimization | nih.gov |

| [¹⁸F]PB118 Radiosynthesis (Step 1) | 14-16 (RCY, non-decay-corrected) | Not specified | Arylboronic ester to [¹⁸F] intermediate | nih.gov |

| [¹⁸F]PB118 Radiosynthesis (Step 2) | 66-70 (RCY, non-decay-corrected) | >95 (Radiochemical purity) | [¹⁸F] intermediate to product; overall >95% RCP | nih.gov |

| Compound 12c synthesis | Not specified | Not specified | Example of N-heterobicyclic HDAC6 inhibitor synthesis | nih.gov |

| Spirotetrahydroisoquinoline derivative synthesis | 16-100 | Excellent solubility at pH=3 (250-279 μM) | Yield varies by step; solubility assessed | acs.org |

Green Chemistry Approaches in this compound Synthesis

Information specifically detailing green chemistry approaches applied to the synthesis of this compound is limited in the provided search results. However, the principles of green chemistry aim to minimize the environmental impact of chemical synthesis, including reducing waste, using less hazardous substances, and improving energy efficiency.

One search result mentions a synthesis process for polyurethane coatings that meets green chemistry requirements because no byproducts or harmful emissions are formed google.com. This example, while not directly related to this compound, illustrates the concept of designing synthesis routes to be environmentally benign. Research into the synthesis of nanoparticles has also explored green synthesis methods utilizing plant extracts, highlighting a broader trend towards environmentally friendly chemical processes researchgate.net.

The development of efficient synthetic routes with high yields and purity, as discussed in section 2.3.4, indirectly contributes to green chemistry by reducing waste generated from inefficient reactions and purification steps. Further research specifically focused on applying green chemistry principles to the synthesis of this compound and its analogs would be valuable for developing more sustainable production methods.

Cellular and Molecular Mechanisms of Action of Sw-100

Effects on Substrate Acetylation in Cellular Models

Studies in various cellular models have elucidated the specific effects of SW-100 on the acetylation status of different protein substrates, highlighting its preference for non-histone targets like α-tubulin.

Upregulation of α-Tubulin Acetylation in Cells

This compound has been shown to significantly increase the levels of acetylated α-tubulin in cultured cells. This effect is consistent with its role as an HDAC6 inhibitor, as HDAC6 is a primary deacetylase for α-tubulin. Experiments in HEK293 cells demonstrated that this compound leads to an obvious increase in acetylated α-tubulin levels in a dose-dependent manner. medchemexpress.comcenmed.com Similarly, in N2a cells, this compound selectively increased the levels of acetylated α-tubulin. nih.gov This upregulation of α-tubulin acetylation is a hallmark of effective HDAC6 inhibition and is considered a key mechanism by which this compound exerts its cellular effects.

Differential Effects on Histone Acetylation in Cells

A notable characteristic of this compound's activity is its differential effect on protein acetylation. While it potently increases α-tubulin acetylation, this compound has been found to have little to no effect on histone acetylation in cellular models. nih.govtandfonline.comresearchgate.netnih.gov This contrasts with the effects of pan-HDAC inhibitors, such as TSA, which increase the acetylation levels of both α-tubulin and histones. nih.gov The selective impact on α-tubulin acetylation over histone acetylation underscores this compound's specificity for HDAC6 compared to other HDAC isoforms, particularly Class I HDACs which are major histone deacetylases.

Dose-Dependent Cellular Responses to this compound

The effects of this compound on α-tubulin acetylation are dependent on the concentration of the compound. Studies in HEK293 cells treated with this compound at concentrations ranging from 0.01 to 10 µM for 48 hours showed an obvious increase in acetylated α-tubulin levels with increasing dose. medchemexpress.comcenmed.com Quantitative analysis in HEK293 cells treated with 0.01, 0.1, 1, and 10 μM doses of this compound for 48 hours confirmed this dose-dependent increase in the ratio of acetylated α-tubulin to total tubulin. nih.gov In N2a cells, this compound also increased the ratio of acetylated α-tubulin to α-tubulin in a dose-dependent manner, showing over an 8-fold increase compared to vehicle at 1 μM, while inducing only modest changes in histone acetylation. nih.gov

Here is a representation of typical dose-response data for this compound on alpha-tubulin acetylation in HEK293 cells:

| This compound Concentration (µM) | Relative Acetylated α-Tubulin Levels (vs. Vehicle) |

| 0.01 | Slight Increase |

| 0.1 | Moderate Increase |

| 1 | Significant Increase |

| 10 | Pronounced Increase |

Target Engagement Studies in Cellular Systems

Target engagement studies are crucial for confirming that a compound interacts with its intended target in a cellular context. These studies have provided evidence for this compound's specific binding to HDAC6 in living cells.

NanoBRET Target Engagement Assays

NanoBRET target engagement assays have been employed to assess the interaction of this compound with HDAC isoforms in live cells. These assays utilize bioluminescence resonance energy transfer to measure the displacement of a tracer from the target protein by the compound. NanoBRET assays performed in HEK293 cells demonstrated that this compound selectively engages with HDAC6. nih.govscispace.com The measured potency for HDAC6 engagement was in the low nanomolar range. nih.govscispace.com These studies also showed that this compound maintains high selectivity over HDAC1 in cells, consistent with its enzymatic selectivity profile. nih.govscispace.com

Here is a summary of cellular target engagement data for this compound:

| Target | Cellular IC₅₀ (NanoBRET) |

| HDAC6 | Low Nanomolar Range |

| HDAC6-CD2 | 97 nM scispace.com |

| HDAC1 | High Micromolar Range |

Note: Specific IC₅₀ values for HDAC6 engagement can vary depending on the assay specifics, but consistently show low nanomolar potency and high selectivity over HDAC1.

Confirmation of On-Target Activity in Cultured Cells

The observed effects of this compound on α-tubulin acetylation in cultured cells serve as a confirmation of its on-target activity. The selective increase in acetylated α-tubulin levels directly results from the inhibition of HDAC6, the primary enzyme responsible for α-tubulin deacetylation. nih.govnih.gov Cellular selectivity studies investigating α-tubulin and histone acetylation are consistent with the HDAC isoform selectivity determined from isolated enzyme assays, further supporting that the observed cellular effects are due to selective HDAC6 inhibition. nih.govscispace.com While some studies using chemoproteomic approaches have identified MBLAC2 as a potential off-target of this compound and related compounds, the primary and most significant on-target activity demonstrated in cellular models related to acetylation is the inhibition of HDAC6 leading to increased α-tubulin acetylation. acs.org

Modulation of Cellular Pathways by this compound

The inhibition of HDAC6 by this compound leads to specific modulations of cellular pathways, primarily those regulated by the acetylation status of non-histone proteins like α-tubulin. guidetopharmacology.orgwikipedia.org

A key impact of this compound is the upregulation of α-tubulin acetylation levels in cells. guidetopharmacology.orgwikipedia.orgajou.ac.krlabsolu.ca This occurs because this compound specifically inhibits the α-tubulin deacetylase domain of HDAC6. guidetopharmacology.orgwikipedia.org Increased levels of acetylated α-tubulin are known to influence microtubule dynamics and stability. Acetylated α-tubulin is associated with facilitated microtubule-dependent transport rates. guidetopharmacology.org This facilitation is thought to arise from an increased association of motor proteins, such as kinesin-1 and dynein, with acetylated α-tubulin, thereby regulating both anterograde and retrograde transport activities along microtubule tracks. guidetopharmacology.org Studies in HEK293 and N2a cell lines have demonstrated a dose-dependent increase in acetylated α-tubulin levels upon treatment with this compound. guidetopharmacology.orglabsolu.ca

Table 1: Effect of this compound on Acetylated α-Tubulin Levels in HEK293 Cells

| This compound Concentration (µM) | Acetylated α-Tubulin Level (Relative to Control) |

| 0.01 | Slight Increase |

| 0.1 | Moderate Increase |

| 1 | Significant Increase |

| 10 | Pronounced Increase |

Note: Data is illustrative based on descriptions of dose-dependent increases observed in research. guidetopharmacology.orglabsolu.ca

Research on this compound primarily highlights its role as an HDAC6 inhibitor and its effects on α-tubulin acetylation. While HDAC6 can interact with various cellular proteins, and protein acetylation can influence protein stability and interaction with degradation machinery, the available research directly linking this compound's action to the modulation of specific protein degradation pathways, such as the ubiquitin-proteasome system or lysosomal degradation, is limited in the provided context. One study identified MBLAC2 as an off-target of this compound tci-chemical-trading.com, but the implications of this interaction on protein degradation pathways were not detailed within the search results.

The modulation of microtubule dynamics through increased α-tubulin acetylation by this compound has direct implications for cellular transport mechanisms that rely on microtubules. guidetopharmacology.org As mentioned, the enhanced acetylation promotes the association of motor proteins like kinesin-1 and dynein with microtubules, which are essential for the movement of organelles, vesicles, and other cellular cargo throughout the cytoplasm. guidetopharmacology.org This facilitated interaction can regulate both the movement of cargo away from the cell body (anterograde transport) and towards the cell body (retrograde transport). guidetopharmacology.org

Preclinical Pharmacological Evaluation of Sw-100

In Vitro ADMET Properties

In vitro assays were conducted to assess the metabolic fate and potential inhibitory effects of SW-100 on key drug-metabolizing enzymes and ion channels.

Metabolic Stability in Liver Microsomal and Hepatocyte Assays

The metabolic stability of this compound was evaluated using liver microsomes and hepatocytes from both human and mouse sources. These assays are standard tools in preclinical drug development to predict the rate and extent of a compound's metabolism in the liver if-pan.krakow.plescholarship.orgnih.govnih.gov. This compound demonstrated low metabolic stability in these in vitro systems. nih.gov The half-life (t1/2) of this compound in human liver microsomes was measured at 23 minutes, and in mouse liver microsomes, it was also 23 minutes. nih.gov In hepatocyte stability assays, the half-life in human hepatocytes was 30 minutes, while in mouse hepatocytes, it was shorter at 10 minutes. nih.gov Despite the relatively short half-life observed in these in vitro assays, pharmacokinetic studies indicated that the drug was relatively well absorbed and achieved significant plasma concentrations upon oral exposure in test animals for a period of 2.5 hours. nih.gov

| Assay Type | Species | Half-life (t1/2, minutes) |

|---|---|---|

| Liver Microsomes | Human | 23 |

| Liver Microsomes | Mouse | 23 |

| Hepatocytes | Human | 30 |

| Hepatocytes | Mouse | 10 |

Evaluation of hERG and CYP Inhibition

Assessment of potential inhibition of the human ether-a-go-go-related gene (hERG) channel and cytochrome P450 (CYP) enzymes is critical to evaluate the risk of cardiac liabilities and potential drug-drug interactions mdpi.compagepress.orgresearchgate.net. This compound was evaluated for its effects on hERG and major CYP isoforms. nih.gov The inhibition of the hERG channel in HEK293 cells by this compound was determined to have an IC50 value of 12.23 μM. nih.gov Evaluation of CYP inhibition at a concentration of 10 μM showed varying degrees of inhibition across different isoforms. nih.gov Inhibition percentages were 20.53% for CYP1A2, 18.84% for CYP2C9, 83.21% for CYP2C19, 2.51% for CYP2D6, and -0.63% for CYP3A4. nih.gov These results indicate that the inhibition of hERG and most CYPs are generally within an acceptable range, with the exception of a notable inhibition of CYP2C19. nih.gov

| Target | Assay System | Metric | Value |

|---|---|---|---|

| hERG | HEK293 cells | IC50 (μM) | 12.23 |

| CYP1A2 | @ 10 μM | % Inhibition | 20.53 |

| CYP2C9 | @ 10 μM | % Inhibition | 18.84 |

| CYP2C19 | @ 10 μM | % Inhibition | 83.21 |

| CYP2D6 | @ 10 μM | % Inhibition | 2.51 |

| CYP3A4 | @ 10 μM | % Inhibition | -0.63 |

Ames Test for Mutagenicity

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a compound by evaluating its ability to cause reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli nih.govresearchgate.netmoltox.comnih.gov. This compound was subjected to the Ames test using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. nih.gov The test was conducted both in the presence and absence of mammalian microsomal enzymes (S9 mix) to account for potential metabolic activation. nih.govresearchgate.netospar.org The results of the Ames assay indicated that this compound was negative for mutagenicity under the tested conditions. nih.govnih.govgrantome.com

Pharmacokinetic Studies in Animal Models

Brain Penetrance and Brain-to-Plasma Ratios in Murine Models

Evaluating brain penetrance is particularly important for compounds targeting the central nervous system (CNS) mdpi.comacs.orgoup.com. This compound was designed with improved brain penetrance in mind, as previous HDAC6 inhibitors like Tubastatin A showed only modest brain to plasma levels nih.govresearchgate.net. Brain/plasma pharmacokinetic studies were conducted in wild-type C57BL/6 male mice following intraperitoneal (IP) administration at a dose of 20 mg/kg. nih.gov Blood and brain samples were collected at 1 and 4 hours post-administration. nih.gov The concentration of this compound in brain and plasma was measured, and the brain-to-plasma ratio was calculated. nih.govnih.govjst.go.jp

At 1 hour post-IP administration, the brain concentration was 141.8 ± 52.3 ng/mL, and the plasma concentration was 58.2 ± 24.9 ng/mL, resulting in a brain-to-plasma ratio of 2.44. nih.gov At 4 hours post-IP administration, the brain concentration was 113.7 ± 31.3 ng/mL, and the plasma concentration was 25.0 ± 12.7 ng/mL, yielding a brain-to-plasma ratio of 4.54. nih.gov These data indicate that this compound exhibits good brain penetrance in mice, with brain concentrations exceeding plasma concentrations at both time points evaluated. nih.govresearchgate.nettargetmol.com This is consistent with its low efflux ratio observed in in vitro permeability assays. nih.gov

| Route of Administration | Dose (mg/kg) | Time (h) | Brain Concentration (ng/mL) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |

|---|---|---|---|---|---|

| IP | 20 | 1 | 141.8 ± 52.3 | 58.2 ± 24.9 | 2.44 |

| IP | 20 | 4 | 113.7 ± 31.3 | 25.0 ± 12.7 | 4.54 |

In Vivo Metabolism and Excretion Profiles in Animals

In vivo metabolism and excretion studies were conducted as part of the ADMET profiling of this compound in animals. nih.gov These studies aim to determine how the compound is metabolized within the living organism and the routes and rates by which it is eliminated from the body cidara.comrivm.nlresearchgate.netasm.org. While specific details on the in vivo metabolites and quantitative excretion percentages via urine, feces, or other routes are not extensively detailed in the available information, it is noted that the metabolic stability of this compound is low. nih.gov This suggests that the compound is likely subject to significant metabolic transformation in vivo. nih.gov Further, a related compound, SW-101, was developed with markedly improved metabolic stability compared to this compound, highlighting the metabolic lability of this compound. acs.org Despite the low metabolic stability, this compound was found to be relatively well absorbed in test animals, achieving significant plasma concentrations upon oral exposure. nih.gov The short half-life observed in in vitro metabolic stability assays is consistent with the need for twice-a-day administration in some in vivo efficacy studies to compensate for its short metabolic half-life. nih.gov

Preclinical Toxicology Studies in Animal Models

Preclinical toxicology studies are a critical component of evaluating the potential safety of a compound before it can be considered for clinical use. For this compound, a selective histone deacetylase 6 (HDAC6) inhibitor, investigations into its toxicological profile have been conducted in animal models, primarily focusing on acute toxicity and potential off-target effects.

Assessment of Acute Toxicity in Murine Models

Assessment of acute toxicity in murine models provides initial information on the potential for adverse effects following single or short-term exposure to a compound. Studies involving this compound and its derivatives have included evaluations of acute toxicity in mice.

In one preclinical validation study of an ¹⁸F-labeled derivative of this compound ([¹⁸F]Fthis compound) for PET imaging, no acute toxicity was observed for either the non-radiolabeled Fthis compound or the radioactivity-decayed [¹⁸F]Fthis compound injection. nih.govnih.gov Furthermore, the non-radiolabeled Fthis compound was reported as negative in the Ames test, indicating a lack of mutagenic potential in this bacterial assay. nih.govnih.gov

Observations from dose-ranging studies of this compound administered to mice have also been reported. In these studies, single intraperitoneal injections of this compound at doses ranging from 5 to 30 mg/kg were administered. Additionally, this compound was administered acutely at doses of 20 mg/kg or 100 mg/kg for a duration of 4 months without any apparent toxicity being observed. Another study mentioned the administration of 40 mg/kg this compound in divided doses for 2.5 months, also without signs of toxicity.

Based on the available information, acute exposure to this compound or its Fthis compound derivative in murine models at the tested doses did not result in observable acute toxicity.

Summary of Acute Toxicity Observations in Murine Models

| Compound/Derivative | Species | Route of Administration | Dose(s) Tested | Duration | Observed Acute Toxicity |

| Fthis compound (non-radiolabeled) | Mouse | Not specified (part of injection study) | Not specified | Acute | None observed nih.govnih.gov |

| This compound | Mouse | Intraperitoneal (single injection) | 5 - 30 mg/kg | Single | Increased tubulin acetylation, no apparent toxicity mentioned in this context |

| This compound | Mouse | Not specified (administered in food context) | 20 mg/kg, 100 mg/kg | Acute (4 months) | No apparent toxicity |

| This compound | Mouse | Not specified (divided doses) | 40 mg/kg | 2.5 months | No signs of toxicity |

Mechanistic Investigations of Off-Target Effects (if any)

Investigations into the selectivity of this compound have been conducted to understand its potential for off-target effects. This compound is characterized as a selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating low nanomolar potency against this isozyme with an IC₅₀ of 2.3 nM. Importantly, this compound exhibits a high degree of selectivity, showing at least 1000-fold selectivity for HDAC6 relative to all other HDAC isozymes. This high selectivity for HDAC6 over other HDAC isoforms suggests a low likelihood of significant off-target effects mediated through the inhibition of other HDAC enzymes. In vitro selectivity against common receptors and other HDAC isoforms was also confirmed for the this compound derivative, Fthis compound. nih.govnih.gov

However, recent chemoproteomic screening studies investigating the targets of HDAC inhibitors have revealed potential off-target interactions. These studies indicated that MBLAC2 was identified as a frequent off-target of supposedly selective HDAC inhibitors, including this compound. In one analysis from these studies, this compound was reported to show approximately 25-fold selectivity for MBLAC2 over HDAC6. This finding suggests that while this compound is highly selective for HDAC6 among the HDAC family, it may also interact with MBLAC2. Further detailed mechanistic investigations would be required to fully understand the implications of this off-target binding to MBLAC2.

Preclinical Efficacy Studies of Sw-100 in Animal Disease Models

Fragile X Syndrome (FXS) Mouse Models (Fmr1−/− Mice)

FXS is a genetic condition caused by the silencing of the FMR1 gene, leading to a deficiency in the fragile X mental retardation protein (FMRP). fragilexnewstoday.com Fmr1−/− mice are a widely used model for FXS, recapitulating many of the behavioral and cognitive phenotypes observed in humans with the syndrome. jax.orgnih.gov

Amelioration of Memory and Learning Impairments

Studies in Fmr1−/− mice have demonstrated that SW-100 treatment can ameliorate several memory and learning impairments. acs.orgnih.govacs.orgmedkoo.com These impairments in Fmr1−/− mice model the intellectual deficiencies associated with human FXS. acs.orgnih.govacs.org this compound has been shown to improve performance in cognitive tasks, including novel object recognition, temporal ordering of objects, and coordinate and categorical spatial processing. nih.govresearchgate.netcenmed.com

Data from studies investigating the impact of this compound on memory and learning in Fmr1−/− mice are summarized in the table below:

| Cognitive Task | Fmr1−/− Mice (Vehicle) | Fmr1−/− Mice (this compound) | Effect of this compound | Citation |

| Novel Object Recognition | Impaired | Ameliorated | Improvement | nih.govresearchgate.net |

| Temporal Ordering of Objects | Impaired | Ameliorated | Improvement | nih.govresearchgate.net |

| Coordinate Spatial Processing | Impaired | Ameliorated | Improvement | fragilexnewstoday.comresearchgate.net |

| Categorical Spatial Processing | Impaired | Ameliorated | Improvement | fragilexnewstoday.comresearchgate.net |

Reversal of Acetylated α-Tubulin Deficits in Hippocampus

Fmr1−/− mice exhibit reduced levels of acetylated α-tubulin in the hippocampus compared to wild-type mice. nih.gov this compound, through its inhibition of the α-tubulin deacetylase domain of HDAC6, has been shown to selectively restore these impaired acetylated α-tubulin levels in the hippocampus of Fmr1−/− mice. acs.orgnih.govacs.orgresearchgate.netnih.govhodoodo.com This effect on acetylated α-tubulin levels is observed without a significant influence on hippocampal α-tubulin acetylation in wild-type mice. nih.gov

Quantitative data on acetylated α-tubulin levels in the hippocampus of Fmr1−/− and wild-type mice, with and without this compound treatment, is presented below:

| Group | Acetylated α-Tubulin Levels (Relative to WT) | Statistical Significance (vs. WT) | Statistical Significance (vs. Fmr1−/− Vehicle) | Citation |

| Wild Type (WT) | 100% | - | - | nih.gov |

| Fmr1−/− (Vehicle) | ~70% | p < 0.05 | - | nih.gov |

| Fmr1−/− (this compound) | Increased significantly | - | p < 0.01 | nih.gov |

| Wild Type (this compound) | No significant change | p = 0.93 | - | nih.gov |

Impact on Behavioral Phenotypes

Beyond cognitive deficits, Fmr1−/− mice display several behavioral characteristics relevant to FXS, including hyperactivity and repetitive behaviors. jax.orgpnas.org While the provided search results primarily emphasize the cognitive improvements, some sources indicate that this compound ameliorates several memory and learning impairments, which are key behavioral phenotypes associated with the intellectual deficiencies in FXS. acs.orgnih.govacs.orgmedkoo.com One study specifically mentions the amelioration of cognitive deficits in four tasks. nih.gov

Charcot-Marie-Tooth Disease Type 2A (CMT2A) Mouse Models

CMT2A is an axonal form of Charcot-Marie-Tooth disease often caused by mutations in the MFN2 gene, leading to progressive motor and sensory neuropathy. nih.govwikipedia.org Mouse models of CMT2A, such as those with mutant MFN2 (MFN2R94Q), exhibit characteristics of the human condition, including motor and sensory dysfunction and decreased acetylated α-tubulin in peripheral nerves. researchgate.netnih.govfrontiersin.orgcornell.edu

Amelioration of Neuropathic Symptoms (related to SW-101 efficacy based on this compound)

Research into HDAC6 inhibition for CMT2A has involved both this compound and a related compound, SW-101. researchgate.netacs.orgnih.govpatsnap.comsunderland.ac.uknih.govresearchgate.net SW-101 was developed to possess improved metabolic stability and druglike properties compared to this compound. acs.orgnih.govpatsnap.comsunderland.ac.uknih.govresearchgate.net Studies using the MFN2R94Q mouse model of CMT2A have shown that treatment with HDAC6 inhibitors, including this compound and SW-101, can ameliorate neuropathic symptoms. researchgate.netnih.govfrontiersin.orgcornell.eduacs.orgnih.govpatsnap.comsunderland.ac.uknih.gov Specifically, this compound was found to ameliorate motor and sensory dysfunction in this model. researchgate.netnih.govfrontiersin.orgcornell.edu SW-101 treatment has also been shown to counteract progressive motor dysfunction and ameliorate neuropathic symptoms in CMT2A mouse models. acs.orgnih.govpatsnap.comsunderland.ac.uknih.gov

Elevation of Acetylated α-Tubulin Levels in Distal Sciatic Nerve

CMT2A mouse models exhibit a significant decrease in α-tubulin acetylation in the distal segments of long peripheral nerves, such as the sciatic nerve. researchgate.netnih.govfrontiersin.orgcornell.edu Treatment with this compound has been shown to restore α-tubulin acetylation defects in the distal parts of nerves in the MFN2R94Q mouse model of CMT2A. researchgate.netnih.govfrontiersin.orgcornell.edu Similarly, treatment with SW-101 has been demonstrated to elevate the impaired level of acetylated α-tubulin in the distal sciatic nerve of CMT2A mouse models. acs.orgnih.govpatsnap.comsunderland.ac.uknih.gov

Counteraction of Progressive Motor Dysfunction

Preclinical investigations have indicated that this compound may hold therapeutic potential in counteracting progressive motor dysfunction. Notably, this compound has been identified as an effective treatment in a model of Charcot-Marie-Tooth (CMT) disease researchgate.net. This efficacy is attributed to the compound's ability to improve both motor and sensory dysfunction observed in this model researchgate.net.

Alzheimer's Disease and Tauopathy Mouse Models (e.g., Tg4510 mice)

Alzheimer's disease (AD) and related tauopathies are characterized by the accumulation of aggregated tau protein, leading to neuronal dysfunction and cognitive decline mdpi.comresearchgate.net. The Tg4510 mouse model, which expresses a mutated human tau protein (P301L) and develops tau deposits and forebrain atrophy, is a relevant model for evaluating potential AD therapies grantome.commdpi.comnih.gov.

Prior studies utilizing a different HDAC6 inhibitor, Tubastatin A (TA), in Tg4510 mice demonstrated improved behavioral performance and reduced total tau deposition when mice were treated from 5 to 7 months of age grantome.com. However, TA did not significantly impact other components of the tau phenotype in this model grantome.com. This compound, possessing higher affinity, a slightly longer half-life, and substantially increased brain permeability compared to TA, is being investigated to determine if it can more completely rescue the tau phenotype in Tg4510 mice grantome.comnih.gov.

Impact on Tau Pathology and Aggregation (proposed studies)

Proposed studies with this compound in Tg4510 mice aim to ascertain the extent to which this compound can retard the development of the tau phenotype grantome.com. Assessments are planned to evaluate the drug's effects on histological tau deposition and neurochemical tau accumulation grantome.com. Potential mechanisms by which HDAC6 inhibition may produce benefits in tauopathies include increasing tau degradation in the proteasome through increased HSP90 acetylation and potentially directly inhibiting tau aggregation through increased tau acetylation grantome.com.

Effects on Cognitive and Behavioral Deficits

Evaluation of this compound in Tg4510 mice includes assessing its impact on cognition grantome.com. Beyond tauopathy models, this compound has demonstrated positive effects on cognitive function in other CNS disease models. In a mouse model of Fragile X Syndrome (FXS), this compound ameliorated several memory and learning impairments, including novel object recognition, temporal ordering, and coordinate and categorical spatial processing nih.govresearchgate.netacs.orgtargetmol.com. These findings in FXS mice, modeling intellectual deficiencies, provide a rationale for exploring HDAC6-based therapies for such conditions nih.govresearchgate.netacs.org.

Other Neurodegenerative Disease Models

The therapeutic potential of HDAC6 inhibitors like this compound extends to a broader range of neurodegenerative conditions due to their role in fundamental cellular processes crucial for neuronal health.

Investigation in Parkinson's Disease Models (potential)

While specific studies of this compound in Parkinson's disease (PD) models were not detailed in the search results, the broader therapeutic potential of brain-penetrant HDAC6 inhibitors for CNS disorders, including potentially Parkinson's disease, has been suggested nih.govacs.org. PD is characterized by motor dysfunction and can involve cognitive impairments, and animal models are used to study its pathology and evaluate potential treatments nih.govnih.govnih.gov. The mechanism of action of this compound, influencing protein acetylation and axonal transport, is relevant to the cellular deficits observed in PD.

Advanced Research Methodologies and Imaging Techniques Applied to Sw-100

Development of Radioligands for Positron Emission Tomography (PET) Imaging

The development of brain-penetrating radioligands for imaging HDACs, including HDAC6, using PET has been a challenging but important area of research. researchgate.netnih.gov Noninvasive HDAC6 imaging in the brain could significantly enhance the understanding of its role in pathology. researchgate.netnih.govnih.gov SW-100 has served as a basis for the development of such a radioligand. researchgate.netnih.gov

Synthesis and Evaluation of [¹⁸F]Fthis compound as an HDAC6 PET Radioligand

An ¹⁸F-labeled derivative of this compound, known as [¹⁸F]Fthis compound, has been developed and evaluated as a potential brain HDAC6 imaging radioligand. researchgate.netnih.govnih.gov [¹⁸F]Fthis compound is a tetrahydroquinoline-based radioligand with a favorable lipophilicity (log D = 2.9) for crossing the blood-brain barrier (BBB). researchgate.net

The radiosynthesis of [¹⁸F]Fthis compound involves a two-step reaction, including copper-mediated radiofluorination from an arylboronic precursor, followed by hydroxamic acid formation. researchgate.netnih.gov Optimization of the radiosynthesis process has been performed to achieve a radiochemical yield (RCY) adequate for clinical applications. researchgate.netnih.gov This optimization included reducing the amount of copper reagent, optimizing solid-phase extraction (SPE) conditions for intermediate semipurification, and adding anti-radiolysis reagents to the mobile phase for HPLC purification. nih.govnih.gov These optimizations improved the RCY and increased the activity yield, making it sufficient for multiple doses in a clinical study. nih.govnih.gov The resulting [¹⁸F]Fthis compound injection solution has demonstrated stability with a high radiochemical purity. nih.govnih.gov

In Vitro Selectivity of [¹⁸F]Fthis compound for Brain Receptors and HDAC Isoforms

In vitro studies have confirmed the selectivity of Fthis compound (the non-radiolabeled form of [¹⁸F]Fthis compound) for HDAC6 against a panel of 28 common receptors in the brain and other HDAC isoforms. researchgate.netnih.govresearchgate.net this compound itself has been shown to have an IC₅₀ of 2.3 nM for HDAC6 and displays at least 1000-fold selectivity for HDAC6 relative to all other HDAC isozymes. selleckchem.comglpbio.comcenmed.com

Table 1: In Vitro Selectivity of this compound for HDAC Isoforms

| HDAC Isoform | IC₅₀ (µM) |

| HDAC1 | 5.23 |

| HDAC2 | 32.8 |

| HDAC3 | 29.5 |

| HDAC4 | 10.9 |

| HDAC5 | 4.07 |

| HDAC6 | 0.0023 (2.3 nM) |

| HDAC7 | 4.55 |

| HDAC8 | 3.72 |

| HDAC9 | 3.46 |

| HDAC10 | 26.2 |

| HDAC11 | 5.72 |

*Data derived from search results. cenmed.com

Preclinical Validation of [¹⁸F]Fthis compound in Murine and Non-Human Primate Brain

Preclinical validation of [¹⁸F]Fthis compound has been conducted in both murine and non-human primate models as a mandatory step prior to clinical translation. researchgate.netnih.govresearchgate.net In mice, [¹⁸F]Fthis compound demonstrated sufficient brain uptake immediately after administration. researchgate.net Blocking studies in mice, using unlabeled Fthis compound and other HDAC6 selective inhibitors, indicated specific binding of the radioligand, with over 80% displacement of brain uptake by HDAC6 inhibitors. researchgate.netnih.gov [¹⁸F]Fthis compound also showed good penetration and moderate stability in the mouse brain. nih.gov In non-human primates, [¹⁸F]Fthis compound PET imaging demonstrated good penetration and specific uptake in the brain, suggesting the feasibility of HDAC6 imaging in humans. researchgate.netnih.govresearchgate.net

Quantitative Imaging of HDAC6 Distribution and Engagement in Animal Models

Quantitative imaging techniques are employed to assess the distribution and engagement of HDAC6 in animal models using radioligands like [¹⁸F]Fthis compound. PET imaging allows for the noninvasive visualization and quantification of target distribution in the brain. researchgate.netnih.gov Studies in mice and non-human primates have utilized [¹⁸F]Fthis compound PET imaging to evaluate its uptake and specific binding to HDAC6. researchgate.netnih.govresearchgate.net In vivo blocking studies provide evidence of specific radioligand binding to the target. researchgate.netresearchgate.net While specific quantitative data on HDAC6 distribution and engagement from [¹⁸F]Fthis compound PET in animal models are primarily presented through the outcomes of blocking studies demonstrating specific binding, the development and validation of this radioligand lay the groundwork for more detailed quantitative analyses in future studies. researchgate.netnih.govresearchgate.netresearchgate.net

High-Throughput Screening (HTS) and Compound Library Applications

This compound, as a selective HDAC6 inhibitor, is relevant to high-throughput screening (HTS) and compound library applications in the search for new therapeutic agents. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activity. oup.com Given its potent and selective inhibition of HDAC6, this compound or its derivatives could be included in compound libraries used for screening purposes, particularly in studies focused on identifying modulators of HDAC6 activity or pathways it influences. targetmol.commedchemexpress.com The purity of this compound (typically >98%) makes it suitable for HTS and general laboratory experiments. targetmol.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling studies play a significant role in the research and development of compounds like this compound. These techniques are used to understand molecular structure, interactions, and predict behavior. omicstutorials.comresearchgate.net For HDAC6 inhibitors, computational methods such as pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulations have been employed to identify potential inhibitors and analyze their binding modes. patsnap.com These studies can provide insights into the molecular basis of HDAC6 inhibition and guide the design of new, more effective inhibitors. patsnap.comaip.org Computational molecular modeling is an indispensable tool in modern drug discovery, enabling visualization, simulation, and prediction of molecular behavior in silico. omicstutorials.com

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) is a key approach in understanding how chemical compounds like this compound interact with target proteins. SBDD relies on the three-dimensional structural information of the target protein, often obtained through experimental methods such as X-ray crystallography. encyclopedia.pub By analyzing the structure of HDAC6, researchers can predict how this compound binds to its active site. encyclopedia.pubswri.org This involves simulating the interactions between the ligand (this compound) and the protein to predict binding affinity. encyclopedia.pub While specific SBDD studies detailing the interaction of this compound with HDAC6 were not extensively detailed in the provided search results, the approach is fundamental to the development of selective inhibitors like this compound. The discovery of SW-101, a related THQ-capped HDAC6 inhibitor with improved properties, involved X-ray crystallography data to reveal the molecular basis of its HDAC6 inhibition, highlighting the importance of structural information in this class of compounds. patsnap.com SBDD, often integrated with computer-aided drug design (CADD), employs tools like virtual screening to evaluate potential drug candidates based on their predicted interactions with the target protein structure. swri.org

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are computational techniques used to investigate the dynamic behavior of molecular systems and predict the binding poses of ligands to proteins. plos.orgacs.orgfrontiersin.org Molecular docking aims to predict how a ligand may bind to a receptor and is used for virtual screening of potential drug candidates. encyclopedia.pub MD simulations, on the other hand, provide insights into the structural movements and stability of protein-ligand complexes over time, accounting for factors like temperature and solvent effects. plos.orgnih.gov These simulations can evaluate the stability of docking poses and provide a more accurate picture of the binding process than static docking studies alone. acs.orgnih.gov The identification of HDAC6 selective inhibitors has involved virtual screening methods, molecular docking, and molecular dynamics simulations. patsnap.com MD simulations can be performed for various durations, often exceeding 100 nanoseconds, to adequately sample the conformational space of the protein-ligand complex. plos.orgnih.gov

In Silico Prediction of ADMET Properties (ADMET prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are utilized in the early stages of drug discovery to assess the pharmacokinetic and toxicity profiles of potential drug candidates computationally. dergipark.org.trmdpi.com These methods predict properties such as human intestinal absorption, Caco-2 permeability, and potential toxicity, helping to prioritize compounds with favorable characteristics. dergipark.org.tr Various software platforms and web servers are available for ADMET prediction, employing empirical approaches or molecular modeling. mdpi.comnih.gov While the search results discuss the general application and importance of in silico ADMET prediction in drug development, specific predicted ADMET properties for this compound were not provided. dergipark.org.trmdpi.comnih.gov However, the evaluation of druglike properties, which includes aspects of ADMET, was mentioned in the context of developing SW-101 with improved characteristics compared to this compound. patsnap.com

Omics-Based Approaches to Elucidate this compound Effects

Omics technologies, such as proteomics, acetylomics, and transcriptomics, provide comprehensive insights into the biological effects of compounds like this compound by analyzing global changes in protein expression, post-translational modifications, and gene expression.

Proteomics and Acetylomics Analysis

Proteomics involves the large-scale study of proteins, while acetylomics specifically focuses on the identification and quantification of protein acetylation sites. washu.educreative-proteomics.com Acetylation is a significant post-translational modification that regulates various cellular processes. creative-proteomics.com Mass spectrometry-based proteomic studies, often coupled with antibody enrichment of acetylated peptides, are widely used to characterize the acetylome in different biological contexts. creative-proteomics.comacs.orgfrontiersin.org Given that this compound is a potent HDAC6 inhibitor, acetylomics is particularly relevant for studying its effects, as HDAC6 is an enzyme that removes acetyl groups from proteins. patsnap.com Inhibiting HDAC6 with this compound is expected to lead to increased acetylation levels of its substrates. Research on SW-101, a related compound, demonstrated that treatment elevates the level of acetylated α-tubulin, a known substrate of HDAC6, in a mouse model. patsnap.com This finding exemplifies how acetylomics can be used to confirm the on-target activity of HDAC6 inhibitors and investigate downstream biological consequences. Quantitative proteomic analysis platforms are available to analyze acetylation in various samples. creative-proteomics.com

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression at a specific time point. vliz.beacs.org Gene expression profiling, often performed using techniques like RNA sequencing, identifies genes that are differentially expressed in response to a treatment or condition. vliz.beresearchgate.net This approach can reveal the cellular pathways and biological processes affected by a compound. Large-scale transcriptomic atlases are being generated to measure the impact of small molecule perturbations on gene expression across different cell lines. biorxiv.org While specific transcriptomics studies on this compound were not detailed in the provided information, this methodology could be applied to investigate how this compound influences gene expression patterns in relevant cell or tissue types, providing broader insights into its cellular effects beyond its direct target. Transcriptomic approaches have the potential to unveil genome-wide responses to chemical exposures. vliz.be

Compound Information

| Compound Name | PubChem CID |

| This compound | 130345472 |

Selectivity Data for this compound

This compound demonstrates high selectivity for HDAC6 compared to other HDAC isozymes. cenmed.com The table below shows the IC50 values of this compound against various HDACs.

| HDAC Isotype | IC50 (µM) |

| HDAC1 | 5.23 |

| HDAC2 | 32.8 |

| HDAC3 | 29.5 |

| HDAC4 | 10.9 |

| HDAC5 | 4.07 |

| HDAC6 | 0.0023 |

| HDAC7 | 4.55 |

| HDAC8 | 3.72 |

| HDAC9 | 3.46 |

| HDAC10 | 26.2 |

| HDAC11 | 5.72 |

Note: The IC50 for HDAC6 is 2.3 nM, which is equivalent to 0.0023 µM.

Structure-activity Relationships Sar and Rational Compound Design for Sw-100 Analogs

Identification of Pharmacophore Features Essential for HDAC6 Inhibition

The fundamental pharmacophore of HDAC inhibitors typically consists of three main components: a cap group, a linker, and a zinc-binding group (ZBG). acs.org For SW-100, the phenylhydroxamate moiety serves as the ZBG, the tetrahydroquinoline acts as the capping group, and a linker connects these two parts. patsnap.com This general architecture is crucial for interacting with the HDAC6 active site. The ZBG chelates the catalytic zinc ion, while the cap group interacts with residues at the rim of the active site, and the linker spans the hydrophobic channel leading to the zinc ion. acs.orgtandfonline.com

Studies have shown that the phenylhydroxamate core itself can exhibit inhibitory activity against HDAC6, demonstrating the importance of this moiety for zinc chelation and initial engagement with the enzyme. nih.gov

Role of the Tetrahydroquinoline (THQ) Capping Group in Potency and Brain Penetrance

The tetrahydroquinoline (THQ) capping group in this compound plays a significant role in its pharmacological profile, particularly concerning potency and brain penetrance. This compound, featuring this THQ cap, demonstrates good brain penetrance. nih.govacs.orgresearchgate.net This is a crucial characteristic for a compound targeting central nervous system disorders. acs.org

Compared to other potential capping groups, the THQ moiety contributes to this compound's low-nanomolar potency for HDAC6 inhibition. nih.govacs.orgresearchgate.net The interaction of the capping group with the rim region of the HDAC6 active site is a key determinant of both potency and selectivity. acs.orgnih.gov The THQ group's structure and properties are favorable for crossing the blood-brain barrier (BBB), which is often a challenge for HDAC inhibitors. researchgate.netresearchgate.net For instance, an 18F-labeled tetrahydroquinoline derivative based on this compound also demonstrated good penetration in the mouse brain. researchgate.net

Influence of Phenylhydroxamate Moiety on Zinc Chelation

The phenylhydroxamate moiety is a well-established zinc-binding group (ZBG) commonly used in the design of metalloenzyme inhibitors, including HDAC inhibitors. acs.orgresearchgate.net In the context of this compound, the phenylhydroxamate group is responsible for chelating the catalytic Zn2+ ion located within the active site of HDAC6. acs.orgtandfonline.comnih.gov

The mode of interaction between the hydroxamate group and the zinc ion can be either bidentate or monodentate. nih.gov This chelation is a primary mechanism by which hydroxamate-based inhibitors exert their inhibitory effect on HDAC enzymes. tandfonline.com The strength and nature of this interaction are critical determinants of the compound's potency. nih.gov

Strategic Modifications to Improve Metabolic Stability and Druglike Properties (e.g., SW-101)

While this compound exhibits high potency and selectivity for HDAC6 and good brain penetrance, its metabolic stability can be a limitation. patsnap.comresearchgate.net Hydroxamic acids, in general, can be susceptible to rapid metabolism, particularly in plasma, often through hydrolysis to the corresponding carboxylic acid form. researchgate.net

To address this, strategic modifications to the this compound structure have been explored, leading to the discovery of analogs like SW-101. patsnap.comresearchgate.net SW-101 is a new THQ-capped HDAC6 inhibitor that retains excellent potency and selectivity while demonstrating markedly improved metabolic stability and druglike properties compared to this compound. patsnap.comresearchgate.netprobechem.commedkoo.com This improved metabolic profile is crucial for achieving sustained in vivo efficacy. researchgate.net The structural changes introduced in SW-101, while maintaining the core pharmacophore features, enhance its resistance to metabolic degradation, likely involving enzymes such as arylesterases and carboxylesterases, which are known to metabolize hydroxamic acids. researchgate.net X-ray crystallography data for SW-101 has provided insights into its molecular basis of HDAC6 inhibition, potentially explaining its improved properties. patsnap.comresearchgate.net

Computational Approaches in Guiding this compound Analog Design

Computational approaches play a valuable role in the rational design and optimization of HDAC6 inhibitors like this compound and its analogs. Techniques such as pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulations are employed to understand the interactions between inhibitors and the enzyme, predict binding affinities, and guide structural modifications. patsnap.com

Strategies for Enhancing Selectivity and Reducing Off-Target Interactions

Achieving high selectivity for HDAC6 over other HDAC isoforms and minimizing off-target interactions are critical aspects of rational drug design to reduce potential side effects. nih.gov this compound demonstrates significant selectivity for HDAC6, showing at least 1000-fold selectivity over other HDAC isozymes. nih.govacs.orgglpbio.comselleckchem.comcenmed.com This high selectivity is a key feature contributing to its therapeutic potential.

Strategies for enhancing selectivity often involve exploiting the subtle differences in the active site architecture and surrounding regions between the target enzyme (HDAC6) and off-target enzymes. acs.orgplos.org This can involve tailoring the cap group to fit specifically into the HDAC6 rim region while creating unfavorable interactions with other HDACs. acs.orgnih.gov Modifications to the linker region can also influence selectivity by affecting the compound's positioning within the hydrophobic channel. tandfonline.com

Future Directions and Research Gaps in Sw-100 Studies

Exploration of SW-100's Potential in Other Preclinical Disease Models

While this compound has shown promise in preclinical models of tauopathies and Fragile X Syndrome, its potential in other disease areas remains largely unexplored. nih.govacs.org Given HDAC6's involvement in various cellular processes, including protein degradation, cytoskeleton regulation, and the immune response, this compound could have therapeutic relevance in a broader spectrum of conditions. Future research should investigate the efficacy of this compound in preclinical models of other neurodegenerative disorders, such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, where protein aggregation and impaired axonal transport are implicated. nih.govnih.gov Furthermore, exploring its effects in models of inflammatory diseases, cancer, and other conditions where HDAC6 plays a significant role is warranted.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Current preclinical models, while valuable, have limitations in fully recapitulating the complexity of human diseases. mdpi.commdpi.com To gain a deeper understanding of this compound's mechanisms of action, future research should focus on developing and utilizing more advanced in vitro and in vivo models. This includes the use of human-induced pluripotent stem cell (iPSC)-derived neuronal and glial cell models, organ-on-a-chip systems, and co-culture models that better mimic the cellular environment and interactions relevant to the target diseases. mdpi.com In vivo studies could benefit from the use of more complex and clinically relevant animal models, including aged animals and those with genetic backgrounds that more closely resemble human disease pathology. mdpi.commdpi.com These advanced models will facilitate detailed mechanistic studies, including the assessment of this compound's impact on specific cellular pathways, protein modification (such as alpha-tubulin acetylation), and functional outcomes. acs.org

Identification of Novel Biomarkers for this compound's Pharmacodynamic Effects

Identifying reliable pharmacodynamic (PD) biomarkers is essential for monitoring this compound's activity and predicting therapeutic response in preclinical and potentially clinical settings. uconn.edumdpi.com While increased alpha-tubulin acetylation is a known effect of HDAC6 inhibition, more specific and easily measurable biomarkers are needed. acs.org Future research should focus on discovering novel protein, genetic, or metabolic biomarkers that are directly modulated by this compound treatment. mdpi.com This could involve '-omics' approaches, such as proteomics, transcriptomics, and metabolomics, applied to biological samples from treated preclinical models. mdpi.comnih.gov The identification and validation of such biomarkers would provide valuable tools for assessing target engagement, determining optimal dosing strategies in preclinical studies, and potentially stratifying patient populations in future clinical trials. uconn.edumdpi.com

Strategies for Overcoming Limitations in Preclinical Translation

A significant challenge in drug development is the high failure rate during clinical translation, often due to limitations of preclinical models in predicting human efficacy and safety. mdpi.comacs.orgwellbeingintlstudiesrepository.org To improve the translational success of this compound, future research needs to explicitly address these limitations. This involves employing preclinical study designs that enhance rigor and reproducibility, such as blinded evaluations and standardized protocols. nih.goveuropa.euplos.org Utilizing preclinical models that exhibit greater fidelity to human disease pathology and response is crucial. mdpi.comacs.orgbiologists.com Furthermore, a thorough understanding of the pharmacokinetic and pharmacodynamic differences between preclinical species and humans is necessary to inform dose selection and study design for future clinical investigations. nih.gov Implementing advanced data analysis techniques and computational modeling can also help bridge the preclinical-to-clinical gap. acs.org

Long-Term Preclinical Efficacy and Toxicity Studies in Animal Models

While some preclinical studies have evaluated this compound over relatively short durations, assessing its long-term efficacy and potential toxicity in animal models is a critical next step before advancing to clinical trials. nih.govresearchgate.net Chronic administration studies are necessary to determine if the observed therapeutic benefits are sustained over time and to identify any delayed or cumulative toxic effects. These studies should include comprehensive evaluations of various organ systems, behavioral assessments, and histopathological analyses. Long-term studies will provide crucial data on the safety profile and durability of response to this compound, which are essential for informing the design of human clinical trials.

Innovation in this compound Analog Synthesis and Optimization

Further innovation in the synthesis and optimization of this compound analogs is an important area for future research. acs.orgmdpi.com While this compound demonstrates favorable properties like brain penetrance and HDAC6 selectivity, developing analogs with improved potency, pharmacokinetic profiles, reduced off-target effects, or enhanced delivery to specific tissues or cell types could lead to more effective and safer therapeutic candidates. nih.gov Structure-activity relationship studies, computational design approaches, and high-throughput screening of novel chemical libraries can facilitate the identification of next-generation HDAC6 inhibitors based on the this compound scaffold. cmu.edu Research into different salt forms, formulations, or delivery systems for this compound and its analogs could also improve their therapeutic utility.

Integration of Systems Biology and Multi-Omics Data for Comprehensive Understanding

Integrating data from various systems biology approaches and multi-omics platforms is essential for gaining a comprehensive understanding of how this compound affects complex biological systems. nih.goviu.eduscilifelab.sefrontiersin.orgbrjac.com.br Combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics from preclinical studies can reveal interconnected pathways and networks influenced by this compound treatment. nih.goviu.edufrontiersin.orgbrjac.com.br This integrated analysis can provide insights into the global biological impact of HDAC6 inhibition, identify potential compensatory mechanisms, and uncover novel therapeutic targets or biomarkers. scilifelab.sefrontiersin.org Advanced bioinformatics tools and computational modeling will be critical for analyzing and interpreting these large, complex datasets to build a more complete picture of this compound's biological activity. nih.goviu.edubrjac.com.br

Q & A

Q. What experimental methodologies are recommended to validate SW-100’s HDAC6 selectivity in vitro?

this compound’s selectivity for HDAC6 (IC50 = 2.3 nM) over other isoforms (e.g., HDAC1: IC50 = 5.3 μM) can be validated using recombinant HDAC enzyme activity assays. Protocols include:

- Fluorometric assays : Use acetylated peptide substrates (e.g., Fluor-de-Lys®) to measure deacetylase inhibition.

- Competitive binding studies : Compare dose-response curves across isoforms to calculate selectivity ratios.

- Structural analysis : Perform molecular docking to identify binding site interactions (e.g., HDAC6’s unique zinc-binding domain) .

Q. How should researchers determine this compound’s optimal dosage for in vivo neurobehavioral studies?

- Pharmacokinetic profiling : Measure brain-to-plasma ratios (P-gp efflux ratio = 0.5 indicates efficient brain penetration) .

- Dose-response experiments : Test escalating doses (e.g., 10–50 mg/kg) in Fmr1 knockout mice, monitoring α-tubulin acetylation via Western blot .

- Behavioral endpoints : Use standardized assays like the Morris water maze or fear conditioning to correlate dosage with cognitive improvement .

Q. What quality control steps ensure reproducibility in synthesizing this compound for cell-based studies?

- Purity verification : Use HPLC (≥95% purity) and mass spectrometry (C17H17ClN2O2, MW 316.78) .

- Solubility optimization : Prepare stock solutions in DMSO (≥125 mg/mL), dilute in culture media to avoid cytotoxicity .

- Batch consistency : Validate multiple synthesis batches with consistent IC50 values across HDAC isoforms .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different neurological models be resolved?

Contradictions may arise from variations in:

- Model systems : Compare results across genetic backgrounds (e.g., Fmr1 KO vs. wild-type mice) .

- Administration routes : Test intraperitoneal vs. oral delivery to assess bioavailability differences.

- Endpoint assays : Use orthogonal methods (e.g., immunohistochemistry for α-tubulin acetylation alongside RNA-seq for HDAC6 pathway genes) .

- Statistical rigor : Apply meta-analysis to aggregate data from independent studies, controlling for confounding variables .

Q. What integrative approaches are recommended to study this compound’s off-target effects in multi-omics studies?

- Transcriptomics : Perform RNA-seq to identify HDAC6-independent pathways modulated by this compound.

- Proteomics : Use SILAC labeling to quantify acetylation changes in non-tubulin proteins.

- Pharmacological validation : Combine this compound with HDAC6-specific siRNA to isolate target-specific effects .